2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine
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Overview
Description
2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the second position and a pyrrolidinylcarbonylphenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Formation of the Pyrrolidinylcarbonylphenyl Group: This step involves the introduction of the pyrrolidinylcarbonylphenyl group onto the pyridine ring. This can be achieved through a series of reactions including acylation and cyclization.
Hydroxylation: The final step involves the introduction of the hydroxy group at the second position of the pyridine ring. This can be achieved through selective hydroxylation reactions using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactions: Conducting the reactions in large batches to produce significant quantities.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidinylcarbonylphenyl moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinylcarbonylphenyl moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
2-Hydroxy-6-phenylpyridine: Similar structure but lacks the pyrrolidinylcarbonyl group.
2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)benzene: Similar structure but with a benzene ring instead of pyridine.
Uniqueness: 2-Hydroxy-6-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to the presence of both the hydroxy group and the pyrrolidinylcarbonylphenyl moiety on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-8-4-7-14(17-15)12-5-3-6-13(11-12)16(20)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLGDNQMIVKNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683208 |
Source
|
Record name | 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-28-9 |
Source
|
Record name | 6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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